Sulcardine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le sulfate de sulcardine est un nouvel antiarythmique qui agit comme un bloqueur multi-canaux ioniques. Il a démontré son efficacité dans le traitement des arythmies auriculaires et ventriculaires, ce qui peut conduire à la prévention de la mort subite d'origine cardiaque .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La préparation du sulfate de sulcardine implique le contrôle de la taille des particules du médicament en vrac et la réalisation d'une granulation humide avec des matériaux auxiliaires . Les voies de synthèse spécifiques et les conditions réactionnelles sont exclusives et détaillées dans les brevets .

Méthodes de production industrielle

La production industrielle de comprimés de sulfate de this compound implique une formule contenant le médicament en vrac, qui subit une granulation humide et d'autres processus pour garantir la taille des particules et la cohérence souhaitées .

Analyse Des Réactions Chimiques

Types de réactions

Le sulfate de sulcardine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique la perte d'électrons et peut être facilitée par des agents oxydants.

Réduction : Cette réaction implique le gain d'électrons et peut être facilitée par des agents réducteurs.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des sulfures.

Applications de la recherche scientifique

Le sulfate de this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé pour étudier les mécanismes de blocage des canaux ioniques et leurs effets sur les processus cellulaires.

Biologie : Il est utilisé dans la recherche sur les arythmies cardiaques et le rôle des canaux ioniques dans la fonction cardiaque.

Médecine : Il est étudié en tant que traitement de la fibrillation auriculaire et des arythmies ventriculaires.

Industrie : Il est utilisé dans le développement de nouveaux médicaments et formulations antiarythmiques.

Mécanisme d'action

Le sulfate de this compound exerce ses effets en bloquant plusieurs canaux ioniques, y compris les canaux sodium, potassium et calcium . Ce mécanisme de blocage multi-canaux ioniques aide à stabiliser la membrane cellulaire cardiaque et à prévenir l'activité électrique anormale qui peut entraîner des arythmies .

Applications De Recherche Scientifique

Sulcardine sulfate has a wide range of scientific research applications:

Chemistry: It is used to study ion channel blocking mechanisms and their effects on cellular processes.

Biology: It is used in research on cardiac arrhythmias and the role of ion channels in heart function.

Medicine: It is being investigated as a treatment for atrial fibrillation and ventricular arrhythmias.

Industry: It is used in the development of new antiarrhythmic drugs and formulations.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Composés similaires

Amiodarone : Un autre bloqueur multi-canaux ioniques utilisé pour traiter les arythmies.

Ranolazine : Un médicament qui affecte également les canaux ioniques mais a un mécanisme d'action différent.

Unicité

Le sulfate de sulcardine est unique en sa capacité à bloquer plusieurs canaux ioniques simultanément, ce qui offre un éventail plus large d'effets antiarythmiques par rapport à d'autres médicaments qui ciblent un seul type de canal ionique .

Références

Activité Biologique

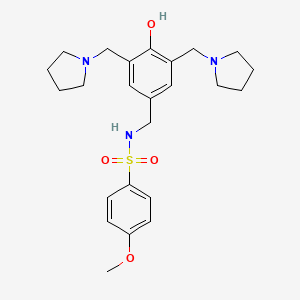

Sulcardine, chemically known as N-(3,5-bis(1-pyrrolidinylmethyl)-4-hydroxybenzyl)-4-methoxybenzenesulfonamide, is a novel anti-arrhythmic agent that has garnered attention for its potential therapeutic applications in managing various cardiac arrhythmias. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

Pharmacokinetics and Safety

This compound exhibits favorable pharmacokinetic properties that make it a viable candidate for anti-arrhythmic therapy. A study conducted by Chen et al. (2017) assessed the pharmacokinetics, safety, and tolerability of this compound sulfate in healthy subjects. Key findings include:

- Dosing and Absorption : Participants received doses of 200 mg, 400 mg, and 800 mg under fasting conditions. The maximum plasma concentration (Cmax) of this compound increased with dosage, demonstrating adequate oral absorption and bioavailability. The mean half-life (t1/2) values were recorded at 16.85 hours for 200 mg, 17.66 hours for 400 mg, and 11.87 hours for 800 mg doses .

- Safety Profile : The study reported mild adverse events (AEs) in four subjects but no serious AEs, indicating that this compound is generally well tolerated in healthy individuals .

This compound functions primarily as a multi-ion channel blocker , affecting sodium (Na+), calcium (Ca2+), and potassium (K+) channels. Its mechanism includes:

- Sodium Channel Blockade : this compound inhibits fast sodium currents (INa), which is crucial for the depolarization phase of action potentials in cardiac tissues. The IC50 value for sodium current inhibition was determined to be approximately 26.9 μmol/L .

- Calcium Channel Inhibition : It also affects L-type calcium currents (ICa,L), contributing to its anti-arrhythmic properties with an IC50 of around 69.2 μmol/L .

- Potassium Channel Effects : Interestingly, this compound does not significantly affect inward rectifier potassium currents (IK1) or delayed rectifier potassium currents (IK), which may help reduce the risk of pro-arrhythmia associated with other anti-arrhythmic agents .

Efficacy in Animal Models

Research has demonstrated this compound's efficacy in various animal models of arrhythmia:

- Aconitine-Induced Arrhythmias : In rat models, this compound significantly increased the dose of aconitine required to induce arrhythmias, with an effective dose (ED50) of 196 mg/kg .

- Ouabain-Induced Arrhythmias : In guinea pigs, doses of 25 mg/kg to 100 mg/kg showed a dose-dependent increase in the amount of ouabain needed to induce ventricular premature beats (VP), ventricular tachycardia (VT), and ventricular fibrillation (VF) .

Clinical Implications

This compound is being explored as a treatment option for various arrhythmias including:

- Atrial Fibrillation (AF) : this compound has shown promise in treating acute atrial fibrillation due to its rapid onset and effective plasma concentration profiles without significant pro-arrhythmic risks .

- Ventricular Arrhythmias : Its multi-ion channel blocking capability positions it as a potential candidate for managing ventricular tachyarrhythmias and other related conditions .

Summary of Findings

The following table summarizes key pharmacokinetic parameters and findings from studies on this compound:

Propriétés

Numéro CAS |

343935-60-4 |

|---|---|

Formule moléculaire |

C24H33N3O4S |

Poids moléculaire |

459.6 g/mol |

Nom IUPAC |

N-[[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]methyl]-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C24H33N3O4S/c1-31-22-6-8-23(9-7-22)32(29,30)25-16-19-14-20(17-26-10-2-3-11-26)24(28)21(15-19)18-27-12-4-5-13-27/h6-9,14-15,25,28H,2-5,10-13,16-18H2,1H3 |

Clé InChI |

SYZGIWXQGIBJGN-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C(=C2)CN3CCCC3)O)CN4CCCC4 |

SMILES canonique |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C(=C2)CN3CCCC3)O)CN4CCCC4 |

Synonymes |

HBI-3000 sulcardine sulfate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.